诺孕炔诺孕酮-2,2,4,6,6,10-D6

描述

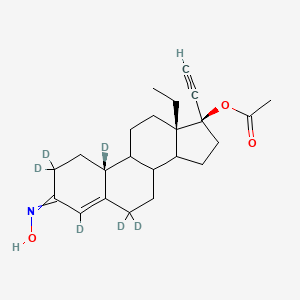

Norgestimate-[d6] is a deuterated form of norgestimate, a synthetic progestin used primarily in hormonal contraceptives. The deuterium atoms in Norgestimate-[d6] replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.

科学研究应用

Norgestimate-[d6] has several scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of norgestimate.

Biology: Studied for its interactions with biological receptors and its metabolic pathways.

Medicine: Investigated for its potential therapeutic uses and its role in hormonal contraceptives.

Industry: Utilized in the development and testing of pharmaceutical formulations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Norgestimate-[d6] involves multiple steps, starting from the precursor compounds. The key steps include:

Oxime Formation: The initial step involves the formation of an oxime from levonorgestrel.

Acetylation: The oxime is then acetylated to form norgestimate.

Industrial Production Methods

Industrial production of Norgestimate-[d6] follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the precursor compounds.

Purification: Multiple purification steps to ensure high purity of the final product.

Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the compound.

化学反应分析

Types of Reactions

Norgestimate-[d6] undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the oxime group.

Substitution: Various substitution reactions can occur, particularly involving the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various derivatives of Norgestimate-[d6], depending on the specific reaction conditions and reagents used.

作用机制

Norgestimate-[d6] exerts its effects by binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, which in turn reduces the levels of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and thereby act as a contraceptive .

相似化合物的比较

Similar Compounds

Norgestimate: The non-deuterated form, used widely in hormonal contraceptives.

Norethindrone: Another synthetic progestin with similar uses but different chemical structure.

Levonorgestrel: A related compound with similar contraceptive properties.

Uniqueness

Norgestimate-[d6] is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical chemistry for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds .

生物活性

Norgestimate is a synthetic progestin widely used in hormonal contraceptives, particularly in combination with ethinyl estradiol. The deuterated form, Norgestimate-[d6], is utilized in various research applications, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of Norgestimate-[d6], including its pharmacological effects, metabolic pathways, and clinical implications.

Overview of Norgestimate

Norgestimate is a third-generation progestin that exhibits selective progestational activity with minimal androgenic effects. Its primary mechanism involves binding to progesterone receptors, leading to various biological responses such as inhibition of ovulation and modification of the endometrial lining. The deuterated version, Norgestimate-[d6], retains these properties while providing advantages in analytical chemistry due to its unique mass characteristics.

Pharmacokinetics

The pharmacokinetic profile of Norgestimate and its metabolites is crucial for understanding its biological activity. Key findings include:

- Absorption and Distribution : Norgestimate is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. It undergoes extensive first-pass metabolism, primarily converting to its active metabolite, norelgestromin.

- Metabolic Pathways : The primary metabolic pathways involve hydroxylation and conjugation, leading to various metabolites, including norgestrel. Notably, the presence of deuterium in Norgestimate-[d6] alters its metabolic stability, which can be advantageous for tracking in research settings.

- Excretion : Approximately 47% of administered radioactivity is eliminated via urine, with the remainder excreted in feces. Unchanged norgestimate is not detected in urine, indicating complete metabolism before excretion.

Biological Activity

Norgestimate exhibits several significant biological activities:

- Progestational Effects : It binds to uterine progestin receptors, stimulating the endometrium and inhibiting ovulation. In animal models, such as rabbits and rats, it effectively suppresses luteinizing hormone release and maintains pregnancy by promoting endometrial receptivity .

- Minimal Androgenicity : Compared to other progestins like levonorgestrel, Norgestimate demonstrates significantly lower androgenic activity. This characteristic reduces the risk of adverse effects related to androgenicity, such as weight gain and changes in lipid metabolism .

- Impact on Lipid Metabolism : Clinical studies indicate that Norgestimate has a low impact on carbohydrate and lipid metabolism, making it a safer option for women at risk of cardiovascular diseases associated with hormonal contraceptives .

Comparative Analysis

To understand the unique attributes of Norgestimate-[d6], a comparison with other progestins is useful:

| Compound Name | Progestational Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| Norgestimate | High | Minimal | Selective action; low cardiovascular risk |

| Levonorgestrel | High | Moderate | More potent; higher androgenic effects |

| Desogestrel | Moderate | Low | Rapid metabolism; less effective |

| Drospirenone | High | Anti-androgenic | Dual action; unique receptor interactions |

Case Studies

- Clinical Efficacy Study : A large-scale study involving 59,701 women demonstrated that a combination of norgestimate and ethinyl estradiol resulted in a Pearl index of 0.25 pregnancies per 100 woman-years. This indicates high contraceptive efficacy with minimal side effects related to androgenicity .

- Metabolic Effects Study : Research has shown that norgestimate does not significantly alter lipid profiles or glucose tolerance levels in women compared to other contraceptives. This finding supports its use in populations at risk for metabolic syndrome .

属性

IUPAC Name |

[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQMECNKUGGKA-FZWYQJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=NO)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。